
4-Methoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride
Overview
Description
4-Methoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H17ClN4O. It is known for its unique structure, which includes a pyrimidine ring substituted with a methoxy group and a methylpiperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 4-methoxypyrimidine with 3-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The hydrochloride salt is then formed by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. Purification steps, such as crystallization or chromatography, are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or ammonia can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-formyl-6-(3-methylpiperazin-1-yl)pyrimidine.
Reduction: Formation of 4-methoxy-6-(3-methylpiperazin-1-yl)dihydropyrimidine.
Substitution: Formation of 4-chloro-6-(3-methylpiperazin-1-yl)pyrimidine.
Scientific Research Applications
Medicinal Chemistry
4-Methoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride is primarily explored for its therapeutic potential. Its structural features suggest it may act as a lead compound in the development of pharmaceuticals targeting various diseases, including:
- Oncology : Research indicates that this compound may exhibit anticancer properties, potentially acting as a kinase inhibitor, which is crucial in cancer treatment strategies.
- Neurology : It has been investigated for neuroprotective effects, possibly aiding in the treatment of neurodegenerative diseases.
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of more complex pyrimidine derivatives and other biologically active compounds.
- Modification Reactions : The methoxy group allows for various chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize biological activity.
Biological Studies
The interactions of this compound with biological targets have been extensively studied:
- Receptor Binding Studies : The compound has potential as a ligand in binding studies, which can help elucidate its mechanism of action and identify specific biological targets.
- Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes could lead to new therapeutic agents for diseases involving dysregulated enzyme activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(4-Methylpiperidin-1-yl)pyrimidine | Contains a piperidine ring | Potential kinase inhibitor |
N-(4-Methoxybenzyl)-6-methylpyrimidinamine | Methoxy group on a benzyl ring | Anticancer properties |
4-(3-Methylpiperidin-1-yl)-2-thiouracil | Thiouracil derivative | Antiviral activity |
This table highlights how this compound's unique combination of functional groups enhances its binding affinity and selectivity towards targeted kinases, which may improve its efficacy as an antitumor agent while minimizing off-target effects.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer properties of this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in oncology.
Case Study 2: Neuroprotective Effects
Another research project focused on the neuroprotective effects of this compound. The findings demonstrated that it could reduce oxidative stress markers and improve neuronal survival in vitro, indicating promising applications in neurodegenerative disease treatment.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-6-(4-methylpiperazin-1-yl)pyrimidine hydrochloride
- 4-Methoxy-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride
- 4-Methoxy-6-(3-ethylpiperazin-1-yl)pyrimidine hydrochloride
Uniqueness
4-Methoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the 3-methylpiperazine moiety provides distinct properties that differentiate it from other similar compounds.
Biological Activity
4-Methoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. With the molecular formula , this compound features a pyrimidine ring substituted with a methoxy group and a 3-methylpiperazine moiety. Its unique structure offers various applications in biological research, including potential therapeutic effects.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines, including lung cancer (A549) and others. The compound's mechanism of action likely involves the inhibition of specific kinases associated with tumor growth and proliferation.
Case Study: In Vitro Testing
A study conducted on the compound's antitumor activity revealed IC50 values indicating its potency against cancer cells:
Antimicrobial Activity
In addition to its antitumor effects, this compound has been investigated for its antimicrobial properties. Studies have evaluated its Minimum Inhibitory Concentration (MIC) against various pathogens, demonstrating effective inhibition.
Antimicrobial Efficacy Results
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction can modulate the activity of these targets, leading to various biological effects, including apoptosis in cancer cells and inhibition of microbial growth.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
4-Methoxy-6-(4-methylpiperazin-1-yl)pyrimidine hydrochloride | Pyrimidine derivative | Antitumor |
4-Methoxy-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride | Pyrimidine derivative | Antimicrobial |
4-Methoxy-6-(3-ethylpiperazin-1-yl)pyrimidine hydrochloride | Pyrimidine derivative | Lesser activity |
This comparative analysis highlights the unique substitution pattern of the compound, which influences its reactivity and biological efficacy.
Properties
IUPAC Name |
4-methoxy-6-(3-methylpiperazin-1-yl)pyrimidine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-8-6-14(4-3-11-8)9-5-10(15-2)13-7-12-9;/h5,7-8,11H,3-4,6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWFQJODWFIYEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=NC=N2)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353974-08-9 | |
Record name | Pyrimidine, 4-methoxy-6-(3-methyl-1-piperazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353974-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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